Regioisomeric Reactivity Comparison
The 3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole isomer exhibits distinct synthetic utility compared to its 5-(4-nitrophenyl) counterpart . While both are building blocks, the target compound's 3-aryl substitution allows for further functionalization at the 5-position, a pathway not directly accessible from the 5-aryl analog .
| Evidence Dimension | Synthetic Utility / Regioisomeric Reactivity |
|---|---|
| Target Compound Data | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole; enables functionalization via reduction of the 4-nitrophenyl group or modification at the 5-propyl chain . |
| Comparator Or Baseline | 5-(4-nitrophenyl)-3-propyl-1,2,4-oxadiazole |
| Quantified Difference | Not applicable (qualitative difference in regiochemistry). |
| Conditions | Based on established reactivity principles for 1,2,4-oxadiazoles; both compounds are commercially available building blocks . |
Why This Matters
For procurement, selecting the correct regioisomer is critical to ensure the intended synthetic route is viable, preventing project delays and wasted resources.
